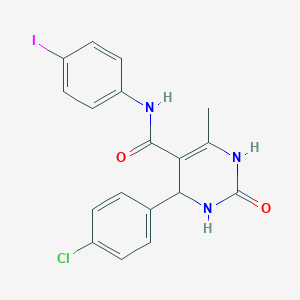![molecular formula C23H23NO4S B285135 Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate, commonly known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiophene-based compound that has been synthesized through multiple methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of DMPT is not fully understood, but it is believed to act on the hypothalamus-pituitary-gonadal axis, which regulates reproductive function in animals. DMPT has been shown to stimulate the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in animals, which can lead to increased gonadal development and reproductive performance. DMPT may also act on other pathways, including the growth hormone-releasing hormone (GHRH) pathway, which regulates growth and development in animals.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects in animals, including increased feed intake, improved growth performance, enhanced meat quality, and increased reproductive performance. DMPT has also been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in vitro and in vivo.
实验室实验的优点和局限性
DMPT has several advantages for laboratory experiments, including its ease of synthesis and purification, its stability, and its low toxicity. However, DMPT has some limitations, including its potential to interact with other compounds and its limited solubility in water.
未来方向
There are several future directions for DMPT research, including its potential applications in other fields, such as biotechnology and environmental science. DMPT may also be studied for its mechanism of action in more detail, and its potential interactions with other compounds may be investigated. Additionally, the effects of DMPT on different animal species and in different environmental conditions may be studied to determine its optimal use.
合成方法
DMPT can be synthesized through multiple methods, including the reaction of 3,5-dimethylphenol with ethyl chloroformate, followed by the reaction of the resulting intermediate with 4-phenylthiophene-2-carboxylic acid. Another method involves the reaction of 3,5-dimethylphenol with 4-phenylthiophene-2-carboxylic acid, followed by the reaction of the resulting intermediate with ethyl chloroformate. Both methods result in the formation of DMPT, which can be purified through recrystallization or column chromatography.
科学研究应用
DMPT has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, DMPT has been used as a feed additive for livestock, poultry, and fish, as it has been shown to increase feed intake, improve growth performance, and enhance meat quality. In aquaculture, DMPT has been used as a pheromone to induce spawning in various fish species, including carp, tilapia, and catfish. In medicine, DMPT has been studied for its potential as an anti-inflammatory, anti-tumor, and anti-viral agent.
属性
分子式 |
C23H23NO4S |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
ethyl 2-[[2-(3,5-dimethylphenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO4S/c1-4-27-23(26)21-19(17-8-6-5-7-9-17)14-29-22(21)24-20(25)13-28-18-11-15(2)10-16(3)12-18/h5-12,14H,4,13H2,1-3H3,(H,24,25) |
InChI 键 |
WGJYPALYJZRGHL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC(=CC(=C3)C)C |
规范 SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC(=CC(=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285056.png)
![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![Methyl 2-[(4-{[(4-tert-butylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285059.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)



![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)


